molecular formula C20H22N4O2S B2787775 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941976-04-1

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2787775
CAS No.: 941976-04-1
M. Wt: 382.48
InChI Key: OIZMKRHDHIZBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound characterized by a dimethylaminoethyl-thiophene moiety linked via an ethanediamide group to a 2-methylquinoline ring. Although pharmacological data for this specific compound are absent in the provided evidence, structural analogs suggest possible applications in medicinal chemistry, such as kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZMKRHDHIZBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine, through a reaction between thiophene-2-carboxaldehyde and dimethylamine.

    Coupling Reaction: The intermediate is then coupled with 2-methylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide linkage.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a thiophene-containing ethylamine chain, an ethanediamide linker, and a methyl-substituted quinoline. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features and Analogues

Compound Name / Feature Thiophene Group Amide Linker Type Heterocyclic System Notable Substituents Evidence Reference
Target Compound Thiophen-2-yl Ethanediamide 2-Methylquinolin-4-yl Dimethylaminoethyl
N-[2-(Dimethylamino)ethyl]-...acetamide Thiophen-2-yl Acetamide Diphenylquinoxalin-6-yl Hydroxy, dimethylaminoethyl
3,6-Dichloro-N-[2-(dimethylamino)... Thiophen-2-yl Pyridine-2-carboxamide Pyridine Dichloro, dimethylaminoethyl
Beta-Hydroxythiofentanyl Thiophen-2-yl None (Opioid backbone) Piperidine Hydroxy, phenethyl
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide None Acetamide 4-Methylpyridin-2-yl Pyrimidinylsulfanyl

Key Observations:

Thiophene-Containing Moieties : The thiophen-2-yl group is shared with beta-hydroxythiofentanyl (a synthetic opioid) and other acetamide derivatives . This electron-rich heterocycle may enhance binding to hydrophobic pockets in biological targets.

Amide Linkers : The ethanediamide group distinguishes the target compound from simpler acetamides (e.g., ) and carboxamides (e.g., ). Ethanediamide’s dual amide bonds could improve conformational rigidity and hydrogen-bonding capacity .

Heterocyclic Systems: The 2-methylquinoline group is less common in the cited analogs, which often feature pyridine (), pyrimidine (), or benzosulfonamide () systems. Quinoline’s planar structure may enhance intercalation or enzyme inhibition .

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step pathways with precise control of reaction parameters. Key strategies include:

  • Coupling Agents : Use of carbodiimides (e.g., DCC) for amide bond formation to enhance efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Temperature Control : Maintaining 0–5°C during exothermic steps prevents side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the dimethylamino, thiophene, and quinoline moieties. DEPT-135 distinguishes CH2_2/CH3_3 groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-H bonds .

Basic: How can initial biological activity screening be designed to assess pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3^3H-labeled ligands) quantify affinity for target receptors .
  • Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) assess inhibition constants (KiK_i) for enzymes like kinases .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities?

Methodological Answer:

  • Functional Group Modification : Systematic substitution of thiophene (e.g., with furan) or dimethylamino groups to evaluate activity shifts .
  • In Silico Tools : Molecular docking (AutoDock Vina) and QSAR models correlate structural features with activity trends .
  • Orthogonal Assays : Validate contradictory results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Advanced: What experimental strategies address contradictory data in enzyme inhibition studies?

Methodological Answer:

  • Assay Standardization : Control variables like pH, ionic strength, and cofactor concentrations to minimize variability .
  • Competitive vs. Non-Competitive Inhibition : Use Lineweaver-Burk plots to differentiate mechanisms .
  • Crystallography : Resolve enzyme-ligand complexes (via SHELX refinement ) to identify binding modes causing discrepancies.

Advanced: How can computational modeling predict target interactions and guide synthetic modifications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor dynamics to assess stability of interactions .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications .
  • Pharmacophore Modeling : MOE or Schrödinger identifies critical interaction motifs (e.g., hydrogen bonds with quinoline) .

Advanced: What role does polymorphism play in pharmacological profile variability, and how is it characterized?

Methodological Answer:

  • Solid-State Characterization : X-ray diffraction (SHELXL ) and DSC (differential scanning calorimetry) identify polymorphic forms.
  • Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .
  • In Vivo Correlation : Pharmacokinetic studies in rodents link polymorph stability to bioavailability differences .

Advanced: How are selective enzyme inhibition profiles optimized against off-target effects?

Methodological Answer:

  • Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .
  • Proteomic Profiling : SILAC-based mass spectrometry detects off-target protein interactions .
  • Scaffold Hopping : Replace quinoline with isoquinoline to reduce affinity for non-target enzymes .

Advanced: What strategies balance toxicity and efficacy in preclinical development?

Methodological Answer:

  • ADMET Profiling : Caco-2 permeability, microsomal stability, and hERG channel inhibition assays .
  • Therapeutic Index (TI) : Calculate TI using IC50_{50} (efficacy) vs. LD50_{50} (toxicity) from in vivo rodent models .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity .

Advanced: How is aqueous solubility enhanced without compromising target binding?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts of the dimethylamino group to improve solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and enhanced bioavailability .
  • Co-Solvent Systems : Use PEG 400/water mixtures in preclinical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.